Dipotassium glutamyl-glutamate

描述

属性

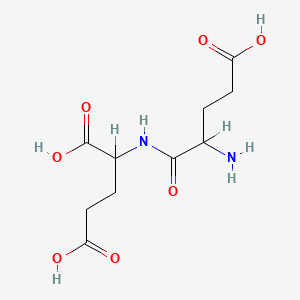

IUPAC Name |

2-[(2-amino-4-carboxybutanoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSRFJWDECSPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960026 | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-61-1 | |

| Record name | Glutamyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC335983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of γ-glutamyl-glutamate typically involves the condensation of glutamic acid molecules. One common method is the use of glutamine synthetase, which catalyzes the formation of γ-glutamyl-glutamate from glutamic acid and ammonia under ATP-dependent conditions . Another approach involves chemical synthesis using protecting groups to ensure the selective formation of the γ-peptide bond .

Industrial Production Methods

Industrial production of γ-glutamyl-glutamate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme glutamine synthetase, facilitating the efficient synthesis of γ-glutamyl-glutamate from readily available substrates .

化学反应分析

Types of Reactions

γ-Glutamyl-glutamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyroglutamate, a cyclic derivative.

Reduction: Reduction reactions can convert it back to its constituent amino acids.

Substitution: It can participate in substitution reactions where the γ-glutamyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acyl chlorides and anhydrides facilitate substitution reactions.

Major Products Formed

Pyroglutamate: Formed through oxidation.

Glutamic Acid: Produced via reduction.

γ-Glutamyl Derivatives: Result from substitution reactions.

科学研究应用

Biochemical Properties and Mechanisms

Glu-Glu participates in numerous biochemical reactions and cellular processes. It is involved in the γ-glutamyl cycle, which is crucial for amino acid transport and metabolism. Additionally, Glu-Glu can be converted into α-ketoglutarate through the action of enzymes such as glutamate dehydrogenase, playing a vital role in the tricarboxylic acid cycle (TCA cycle) .

Chemistry

- Peptide Synthesis : Glu-Glu serves as a building block for synthesizing more complex peptides and proteins. It is used to study peptide bond formation and stability .

Biology

- Neuroscience : Glu-Glu plays a critical role in neurotransmission. It influences neuronal firing and is significant in understanding neurological disorders .

- Metabolic Studies : The ratio of glutamine to glutamate (Gln/Glu) has been associated with metabolic conditions like diabetes and obesity, indicating the importance of Glu-Glu in metabolic health .

Medicine

- Therapeutic Applications : Research indicates that Glu-Glu may enhance antioxidant capacity in cells, potentially benefiting conditions related to oxidative stress such as neurodegenerative diseases .

- Diabetes Research : The Gln/Glu ratio has been identified as a protective factor against type 2 diabetes and its complications, highlighting its clinical relevance .

Industry

- Food Industry : Glu-Glu is utilized as a flavor enhancer due to its ability to enhance umami taste, making it valuable in food production .

- Nutritional Supplements : It is incorporated into dietary supplements aimed at improving muscle recovery and overall health for athletes .

Table 1: Applications of Glu-Glu Across Various Fields

| Field | Application | Description |

|---|---|---|

| Chemistry | Peptide Synthesis | Building block for complex peptides; studies on peptide bond stability |

| Biology | Neuroscience | Influences neurotransmission; critical for understanding neurological disorders |

| Medicine | Therapeutic Applications | Enhances antioxidant capacity; potential treatment for neurodegenerative diseases |

| Industry | Food Industry | Flavor enhancer; enhances umami taste |

| Nutritional Supplements | Improves muscle recovery; supports overall health |

Case Study 1: Role of Gln/Glu Ratio in Diabetes

A study investigated the relationship between the Gln/Glu ratio and type 2 diabetes. Findings revealed that a lower Gln/Glu ratio was associated with higher risks of diabetes and its complications. Logistic regression analyses indicated that this ratio could serve as an effective predictor for diabetes risk .

Case Study 2: Neurotransmission and Glu-Glu

Research on the effects of Glu-Glu on neuronal activity demonstrated that it significantly influences neurotransmitter release and neuronal excitability. This study provided insights into potential therapeutic targets for treating neurodegenerative diseases by modulating glutamate levels .

作用机制

γ-Glutamyl-glutamate exerts its effects primarily through its role in the γ-glutamyl cycle. It acts as a substrate for γ-glutamyl transpeptidase, an enzyme that transfers the γ-glutamyl group to other amino acids, facilitating their transport across cell membranes. This process is essential for maintaining cellular amino acid levels and overall metabolic balance .

相似化合物的比较

Research Implications and Gaps

- Neurological Disorders : γ-Glu-Glu’s partial NMDAr activation may offer therapeutic avenues for diseases involving GluN2B dysregulation (e.g., stroke, Alzheimer’s) .

- Antimicrobial Strategies : Targeting γ-Glu-Glu uptake in P. gingivalis could mitigate periodontal infections .

- Food Science : Optimization of γ-Glu-Glu as a natural flavor enhancer requires further study on its stability in processed foods .

Tables

Table 1: Growth of P. gingivalis in TSBNH Media Supplemented with Dipeptides

| Dipeptide | OD600 (Day 3) | Fold Change vs. Control |

|---|---|---|

| γ-Glu-Glu | 0.89 ± 0.04 | 3.2× |

| Glu-Gln | 0.65 ± 0.03 | 2.3× |

| Gln-Gln | 0.45 ± 0.02 | 1.6× |

| Arg-Arg | 0.30 ± 0.01 | 1.1× |

Table 2: NMDA Receptor Activation Profiles

| Compound | EC50 (μM) for GluN2B | Max Response (% of Glutamate) |

|---|---|---|

| Glutamate | 10 | 100% |

| γ-Glu-Glu | 100 | 40–60% |

| Glycine | N/A | Co-agonist (no direct activation) |

Data derived from oocyte assays and neuronal cultures

生物活性

Glu-glu, commonly referred to as glutamate, is a significant amino acid that plays critical roles in various biological processes across different organisms. This article explores the biological activity of glutamate, focusing on its signaling roles, metabolic pathways, and implications in health and disease.

Overview of Glutamate

Glutamate is a non-essential amino acid that serves primarily as a neurotransmitter in the central nervous system of mammals. It is involved in cognitive functions such as learning and memory. In plants, glutamate acts as a signaling molecule that regulates growth and responses to environmental stresses.

Signaling Role in Plants

Recent studies have highlighted the multifaceted role of glutamate in plant biology:

- Seed Germination : Glutamate facilitates the germination process by influencing hormone signaling pathways.

- Root Architecture : It plays a crucial role in root development, enhancing nutrient uptake and stability.

- Pollen Germination : Glutamate is essential for pollen tube growth, which is vital for successful fertilization.

- Stress Responses : Under abiotic stress conditions (e.g., drought, salinity), glutamate mediates signaling pathways that enhance plant resilience .

The following table summarizes key findings related to glutamate's role in plant signaling:

| Biological Process | Function of Glutamate | References |

|---|---|---|

| Seed Germination | Activates hormone pathways | Kong et al., 2015 |

| Root Development | Modulates root architecture | Forde, 2014 |

| Pollen Tube Growth | Stimulates growth and elongation | Michard et al., 2011 |

| Wound Response | Enhances resistance to pathogens | Manzoor et al., 2013 |

| Abiotic Stress Adaptation | Mediates stress signaling and adaptation | Cheng et al., 2018 |

Metabolic Pathways

Glutamate metabolism involves several key processes:

- GABA Shunt : Glutamate is converted into gamma-aminobutyric acid (GABA) through decarboxylation. This pathway links carbon and nitrogen metabolism, playing a crucial role in energy balance .

- Transport Mechanisms : Glutamate can be taken up by roots and transported through xylem and phloem to various tissues, demonstrating its systemic signaling capabilities .

Case Studies

- Cancer Cell Adaptation : Research has shown that cancer cells utilize glutamine and asparagine for survival under nutrient-deprived conditions. The enzyme glutamine synthetase (GLUL) is pivotal for this adaptation, indicating the importance of glutamate in metabolic therapies targeting cancer .

- Athletic Performance : A study examining the effects of peptide supplementation containing glutamate on athletes revealed improved recovery markers post-exercise. This suggests that glutamate may enhance muscle recovery and performance .

Research Findings

Several studies have contributed to our understanding of glutamate's biological activities:

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。